molecular formula C16H15NO3 B13453570 (Acetylamino)(1,1'-biphenyl-3-YL)acetic acid

(Acetylamino)(1,1'-biphenyl-3-YL)acetic acid

Cat. No.: B13453570
M. Wt: 269.29 g/mol
InChI Key: OQWKMNYWILGKOR-UHFFFAOYSA-N
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Description

2-Acetamido-2-(3-phenylphenyl)acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group and a phenylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-(3-phenylphenyl)acetic acid can be achieved through several methods. One common approach involves the acylation of 2-amino-2-(3-phenylphenyl)acetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2-acetamido-2-(3-phenylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(3-phenylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-2-(3-phenylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-acetamido-2-(3-phenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-(3-phenylphenyl)acetic acid is unique due to the presence of the phenylphenyl group, which can enhance its binding interactions and biological activity compared to other similar compounds. This structural feature may contribute to its potential therapeutic effects and applications in various fields .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-acetamido-2-(3-phenylphenyl)acetic acid

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10,15H,1H3,(H,17,18)(H,19,20)

InChI Key

OQWKMNYWILGKOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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